Product packaging for 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol(Cat. No.:CAS No. 1526551-73-4)

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol

Cat. No.: B2824220
CAS No.: 1526551-73-4
M. Wt: 159.273
InChI Key: PDRDIEBAXUQFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is a chemical compound provided for research and development purposes. This product is identified with the CAS Number 1909311-83-6 . Its molecular formula is C9H22ClNO, corresponding to a molecular weight of approximately 195.73 g/mol for the hydrochloride salt . The structural backbone of the compound is C9H21NO . Researchers can utilize this compound as a specialized building block in organic synthesis and medicinal chemistry research. Its structure, featuring both amino and alcohol functional groups on a tertiary carbon center within a branched-chain alkane framework, makes it a potential intermediate for the construction of more complex molecules, such as pharmacologically active agents. The related field of microtubule-stabilizing anti-cancer agents like dictyostatin demonstrates the importance of sophisticated amino-alcohol intermediates in modern synthetic chemistry . This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO B2824220 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol CAS No. 1526551-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-ethyl-2,2-dimethylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-5-9(11,6-2)8(3,4)7-10/h11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRDIEBAXUQFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)(C)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Amino 3 Ethyl 2,2 Dimethylpentan 3 Ol and Analogous Amino Alcohols

Stereoselective and Enantioselective Synthesis Strategies

Achieving control over the stereochemistry of the vicinal amino and alcohol groups is a primary challenge in the synthesis of these molecules. Strategies are broadly divided into two approaches: introducing the amino alcohol functionality onto a pre-existing carbon skeleton or forming a new carbon-carbon bond concurrently with one or both of the vicinal stereogenic centers. diva-portal.org

Derivatization of Chiral Pool Precursors

One of the most traditional and reliable strategies for synthesizing enantiopure vicinal amino alcohols involves the derivatization of readily available chiral starting materials. diva-portal.org This "chiral pool" consists of naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids, sugars, and terpenes. wikipedia.org

Amino acids are particularly common precursors. rsc.org Their inherent chirality provides a stereochemical foundation that can be carried through a synthetic sequence. For example, the reduction of an α-amino acid to the corresponding amino alcohol is a straightforward transformation. However, this approach is inherently limited by the range of side chains available in natural amino acids. diva-portal.org Despite this limitation, the chiral pool remains a cornerstone for synthesizing specific, complex amino alcohols where the target molecule's structure closely resembles an available precursor. wikipedia.org

Asymmetric Aminohydroxylation Reactions

The Sharpless Asymmetric Aminohydroxylation (AA or ASAH) is a powerful and direct method for the catalytic and asymmetric conversion of alkenes into N-protected vicinal amino alcohols. nih.govwikipedia.org This reaction utilizes an osmium tetroxide (OsO₄) catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids, to induce chirality. rsc.org The nitrogen and oxygen atoms are added across the double bond in a syn-selective manner. rsc.org

The reaction converts alkenes into enantiomerically enriched N-protected amino alcohols, which are valuable intermediates. nih.gov A variety of nitrogen sources can be employed, including salts of N-halosulfonamides, -amides, and -carbamates. rsc.org While this method is highly effective for many substrates, particularly α,β-unsaturated esters, its yields can sometimes be moderate due to challenges with regioselectivity. nih.govdiva-portal.org The addition of tertiary amine bases can sometimes accelerate the reaction and improve yields. acs.org

Reaction Catalyst System Nitrogen Source Key Feature Reference
Asymmetric AminohydroxylationK₂OsO₂(OH)₄ / Chiral Ligand ((DHQD)₂PHAL)N-halocarbamates, N-halosulfonamidesDirect, syn-selective conversion of alkenes to amino alcohols. nih.govrsc.org

Aldol and Aza-Aldol Condensation Approaches

Aldol and aza-aldol (or Mannich-type) reactions are fundamental carbon-carbon bond-forming reactions that can be adapted for the stereoselective synthesis of amino alcohols. wikipedia.orglibretexts.org These methods involve the reaction of an enolate (or its equivalent) with an aldehyde or an imine, respectively, to create the β-hydroxy or β-amino carbonyl framework, which can then be reduced to the vicinal amino alcohol.

In a highly stereoselective Mannich-type reaction, nucleophilic additions of α-alkoxy enolates to imines can produce amino alcohols with excellent enantioselectivity. diva-portal.org The choice of enolate can determine whether the syn or anti diastereomer is formed. diva-portal.org Similarly, Lewis acid-catalyzed aldol reactions, such as the zirconium/BINOL-catalyzed reaction of glycine-derived silyl ketene acetals with aldehydes, can furnish anti-β-hydroxy-α-amino acids with high yields and enantioselectivities. nih.govdiva-portal.org These intermediates can then be converted to the desired vicinal amino alcohols. These approaches are powerful because they construct the carbon skeleton and set the stereochemistry simultaneously. diva-portal.org

Ring-Opening Reactions of Heterocyclic Precursors (e.g., Epoxides, Aziridines)

The ring-opening of strained three-membered heterocycles like epoxides and aziridines is one of the most common and straightforward routes to vicinal amino alcohols. diva-portal.orgnih.gov These reactions proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center undergoing nucleophilic attack, thus providing excellent stereochemical control.

Epoxide Ring-Opening: The reaction of an epoxide with a nitrogen nucleophile (e.g., ammonia, primary or secondary amines, or azide) is a widely used method. diva-portal.orgmdpi.com A significant challenge in this approach is controlling regioselectivity when using unsymmetrical epoxides. diva-portal.org However, the reaction can be highly regioselective, with nucleophilic attack occurring at the less sterically hindered carbon, especially when catalyzed by various agents like Lewis acids or certain metal salts. mdpi.comgrowingscience.com Numerous catalysts, including lithium bromide, zirconium (IV) chloride, and sulfated tin oxide, have been developed to facilitate this transformation under mild, often solvent-free conditions, leading to high yields of the corresponding trans-β-amino alcohols from cyclic epoxides. growingscience.com

Aziridine Ring-Opening: A complementary approach is the ring-opening of aziridines with oxygen nucleophiles. diva-portal.orgnih.gov Activating the aziridine, typically through N-substitution with an electron-withdrawing group, is often necessary. nih.govacs.org The ring-opening can then proceed with water, alcohols, or carboxylates as nucleophiles, often under acidic or Lewis acidic conditions, to yield the protected amino alcohol. nih.govacs.org This strategy is valuable for accessing diverse amino alcohol structures and has been applied to the synthesis of various natural products. nih.gov

Precursor Nucleophile Typical Catalyst/Condition Stereochemical Outcome Reference
EpoxideAmines (aromatic, aliphatic)Lewis acids (e.g., ZrCl₄), LiBr, Acetic acidAnti-stereoselective rsc.org
AziridineOxygen nucleophiles (e.g., H₂O, alcohols)Acid catalysisStereospecific (inversion) nih.govacs.org

Asymmetric Reduction of Amino Ketones and Related Carbonyl Compounds

The asymmetric reduction of prochiral α-amino or β-amino ketones provides a direct and efficient route to chiral amino alcohols. acs.orgacs.org This strategy relies on the development of highly selective catalysts that can differentiate between the two faces of the carbonyl group.

Transition metal catalysts are frequently employed for this purpose. For instance, iridium-catalyzed asymmetric transfer hydrogenation (ATH) and rhodium-catalyzed asymmetric hydrogenation have been developed as complementary methods to produce anti- and syn-γ-amino alcohols, respectively, from the corresponding β-amino ketones. ru.nlrsc.org Similarly, non-precious metal catalysts, such as a Ni/Cu cocatalytic system, have been developed for the asymmetric reduction of both α- and β-amino ketones using water as the hydrogen source, affording products with high yields and enantioselectivities. acs.org Biocatalytic methods using engineered amine dehydrogenases have also proven effective for the reductive amination of α-hydroxy ketones to give (S)-configured vicinal amino alcohols. acs.org

Substrate Catalyst System Reductant Diastereoselectivity Reference
β-Amino KetoneIr/α-amino acid amide complex2-propanol (ATH)anti ru.nlrsc.org
β-Amino KetoneRh/BINAPH₂syn ru.nlrsc.org
α- and β-Amino KetonesNi/Cu cocatalystH₂ON/A acs.org
α-Hydroxy KetoneEngineered Amine DehydrogenaseNH₃ / FormateN/A acs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a pivotal role in many modern synthetic methods for preparing amino alcohols, often enabling reactions with high selectivity and efficiency that are not possible through other means. diva-portal.orgalfa-chemistry.com

Catalytic systems based on copper, rhodium, iridium, nickel, and palladium have been extensively developed for various transformations leading to amino alcohols. acs.orgru.nlnih.gov For example, copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has emerged as a one-step method to produce γ-amino alcohols with high selectivity. nih.gov Copper is also used in the asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines to generate chiral γ-amino alcohols featuring challenging tertiary stereocenters. nih.gov

Nickel-catalyzed reductive coupling reactions represent another powerful strategy. For instance, the enantioselective reductive coupling of aldehydes with protected amino-pentadienoates, catalyzed by a nickel complex, allows for the synthesis of vicinal amino alcohol derivatives, creating both stereocenters during the key C-C bond formation step. acs.org Furthermore, as mentioned previously, iridium and rhodium catalysts are central to the diastereoselective hydrogenation of β-amino ketones, providing access to either syn or anti amino alcohol products depending on the chosen metal and ligand system. ru.nlrsc.orgrsc.org These transition metal-catalyzed routes offer broad substrate scope and functional group tolerance, making them highly versatile tools for the synthesis of complex amino alcohols. acs.orgnih.gov

C-H Activation and Amination Strategies

Direct C-H amination has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. nih.gov This approach is particularly relevant for the synthesis of complex amino alcohols.

One notable strategy involves the radical-mediated β-C-H amination of alcohols. In this approach, imidates can serve as "radical relay chaperones," acting as traceless directing groups to facilitate selective C-H functionalization through a 1,5-hydrogen atom transfer (HAT). organic-chemistry.org This process enables the net incorporation of an amino group at the β-carbon of an alcohol. A streamlined protocol allows for the rapid conversion of alcohols to their β-amino counterparts by performing the in-situ conversion of the alcohol to an imidate, followed by the directed C-H amination and subsequent hydrolysis. organic-chemistry.org

Another significant advancement is the palladium/sulfoxide-catalyzed allylic C-H amination. This method is particularly effective for preparing syn-1,3-amino alcohol motifs. The use of electron-deficient N-nosyl carbamate nucleophiles is key to achieving this reactivity under mild conditions, as it is believed to furnish higher concentrations of the active anionic species in situ. nih.gov This reaction demonstrates remarkable chemoselectivity, for instance, by preferentially aminating terminal over internal olefins in a doubly homoallylic carbamate substrate. nih.gov

A multi-catalytic approach combining a chiral copper catalyst, an acid co-catalyst, and an energy transfer photocatalyst has been developed for the asymmetric β-C-H amination of alcohols. nih.gov This system allows for the regio- and enantioselective synthesis of chiral β-amino alcohols from a range of alcohol substrates, including those with alkyl, allyl, benzyl, and propargyl C-H bonds. nih.gov The mechanism involves the selective triplet sensitization of a copper-bound radical precursor by an excited iridium photocatalyst, leading to regio- and enantio-selective hydrogen atom transfer followed by stereoselective amination. nih.gov

Method Catalyst/Reagent Key Feature Applicable To
Radical-mediated β-C-H AminationImidates as radical relay chaperonesTraceless directing group, 1,5-HATβ-amino alcohols
Allylic C-H AminationPd(II)/Sulfoxide catalystHigh selectivity for syn-1,3 motifssyn-1,3-amino alcohols
Asymmetric β-C-H AminationChiral Cu, acid co-catalyst, Ir photocatalystMulti-catalytic, enantioselectiveChiral β-amino alcohols

Catalytic Amination of Alcohol Substrates

The direct amination of alcohols represents a highly attractive and environmentally benign method for synthesizing amines, with water being the only byproduct. researchgate.net This "borrowing hydrogen" or "hydrogen transfer" methodology is a cornerstone of modern catalytic chemistry.

This process typically involves the initial dehydrogenation of the alcohol to form a carbonyl intermediate, catalyzed by a metal complex. This is followed by condensation with an amine or ammonia to form an imine, which is then hydrogenated to the desired amine product. The hydrogen used in the final reduction step is derived from the initial alcohol dehydrogenation, often eliminating the need for an external hydrogen source. researchgate.net Organometallic catalysts based on iridium and ruthenium have been particularly successful in these transformations. researchgate.net Recent advancements have led to the conversion of more challenging substrates like diols, the development of recyclable catalysts, and the ability to conduct these reactions at milder temperatures. researchgate.net

Enzymatic cascades offer a green and highly selective alternative for the amination of alcohols. A two-enzyme cascade has been developed to convert C4–C7 diols into the corresponding amino alcohols under aqueous conditions at room temperature and pressure. rsc.org By engineering the rate-limiting enzyme and optimizing reaction conditions, a significant increase in amino alcohol production can be achieved with high selectivity. rsc.org

Catalyst System Methodology Advantages Typical Substrates
Ru or Ir based organometallic catalystsBorrowing Hydrogen / Hydrogen TransferAtom economical, water as byproductAlcohols, Diols
Engineered EnzymesTwo-enzyme cascadeGreen, mild conditions, high selectivityC4–C7 Diols

Reductive Coupling and Borylation Reactions

Reductive coupling reactions provide a powerful means to construct the carbon skeleton of amino alcohols while simultaneously installing the required functional groups. A notable example is the copper-catalyzed enantioselective borylative aminoallylation of aldehydes. chemrxiv.org This method utilizes an N-substituted allene to generate boryl-substituted 1,2-amino alcohol synthons, which are valuable intermediates for further diversification due to the versatility of the carbon-boron bond. chemrxiv.org

Another effective approach is the samarium diiodide (SmI2)-mediated reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes. This method is highly efficient and practical for the synthesis of optically pure β-amino alcohols. It has been shown to be effective with a broad range of substrates, including aromatic and aliphatic imines, and provides high diastereoselectivity, particularly with aliphatic aldehydes. organic-chemistry.org

The direct reductive coupling of secondary amides can also be employed to form vicinal amino alcohols. This is achieved by generating α-amino carbon radicals from secondary amides through activation with trifluoromethanesulfonic anhydride, followed by partial reduction and a samarium diiodide-mediated single-electron transfer for the cross-coupling with ketones. rsc.org

Reaction Type Key Reagents/Catalysts Product Type Key Features
Borylative AminoallylationCu-catalyst, N-substituted alleneBoryl-substituted 1,2-amino alcoholsEnantioselective, provides handle for diversification
Reductive Cross-CouplingSmI2, Chiral N-tert-butanesulfinyl iminesOptically pure β-amino alcoholsHigh chemoselectivity and stereoselectivity
Reductive Coupling of AmidesTf2O, SmI2, KetonesVicinal amino alcoholsDirect use of secondary amides

Hydrogenation and Transfer Hydrogenation Methods

Asymmetric hydrogenation and transfer hydrogenation are well-established and powerful techniques for the synthesis of chiral amino alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been successfully applied to the synthesis of various chiral 1,2-amino alcohol-containing pharmaceutical drugs with excellent enantioselectivities (>99% ee) and high isolated yields. acs.org This method offers a cost-effective and readily accessible route, avoiding the need for protection and deprotection steps. acs.org

Similarly, the dynamic kinetic resolution of α-amido-β-keto esters via asymmetric transfer hydrogenation provides access to anti-β-hydroxy-α-amido esters, which are precursors to amino alcohols. diva-portal.org This process can be carried out using an azeotropic mixture of formic acid and triethylamine as the hydrogen source and solvent, or in a solvent-free or emulsion-based system. diva-portal.org

A novel strategy for controlling stereoselectivity involves the use of a catalytically formed chiral auxiliary. In a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines, an initial asymmetric catalysis step installs a transient chiral oxazolidine. This newly formed stereogenic element then directs a subsequent diastereoselective hydrogenation of a tetrasubstituted double bond to produce valuable chiral amino alcohol precursors. nih.gov

Method Substrate Catalyst Key Outcome
Asymmetric Transfer HydrogenationUnprotected α-ketoaminesRuthenium complexesChiral 1,2-amino alcohols in high ee
Asymmetric Transfer Hydrogenation with DKRα-Amido-β-keto estersRuthenium complexesanti-β-Hydroxy-α-amido esters
Carboetherification/HydrogenationPropargylic aminesPalladium with Trost-type ligandStereodivergent synthesis of amino alcohol precursors

Multicomponent and Cascade Reactions for Amino Alcohol Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. A one-pot, four-component synthesis of 1,2-amino alcohols has been developed by assembling an amine, an aldehyde, and methanol under mild conditions through a free-radical multicomponent reaction promoted by an aqueous acidic TiCl3/t-BuOOH system. acs.org This approach is advantageous as it does not require the preformation of the imine or the protection of the amino group. acs.org

Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, also provide an elegant route to amino alcohols. Enzymatic cascade reactions have been designed for the synthesis of chiral amino alcohols from readily available starting materials like L-lysine. nih.gov These cascades can involve a regio- and diastereoselective oxidation of an unactivated C-H bond by a dioxygenase, followed by the cleavage of the carboxylic group by a decarboxylase, yielding optically enriched amino alcohols. nih.gov

Photoredox-catalyzed, nitrogen-centered radical-triggered cascade reactions of styrenes or phenylacetylenes, enol derivatives, and O-acyl hydroxylamines in DMSO have also been shown to produce functionalized β-amino alcohols. organic-chemistry.org

Reaction Type Starting Materials Promoter/Catalyst Product
Four-Component Radical ReactionAmine, Aldehyde, MethanolTiCl3/t-BuOOH1,2-Amino Alcohols
Enzymatic CascadeL-lysineDioxygenase, DecarboxylaseChiral β- and γ-amino alcohols
Photoredox-Catalyzed CascadeStyrenes, Enol derivatives, O-acyl hydroxylaminesPhotoredox catalystFunctionalized β-amino alcohols

Photo-initiated and Radical-Based Synthetic Approaches

Photo-initiated and radical-based methods have gained significant traction in organic synthesis due to their mild reaction conditions and unique reactivity patterns. A photoredox-induced radical relay method in DMSO has been developed to synthesize functionalized β-amino alcohol derivatives. gchemglobal.com This light-induced reaction, using an iridium catalyst, allows for the highly regioselective construction of a C-N and a C-O bond across the carbon-carbon double bond of an alkene. gchemglobal.com

Visible light can also be utilized with an organophotoredox catalyst, such as eosin Y, for the synthesis of amino alcohols. rsc.org This protocol represents a green approach, leveraging visible light as a sustainable reagent. rsc.org

Radical-based strategies extend to electrocatalytic methods. A streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations enables efficient access to enantiopure amino alcohols. nih.gov This radical method is modular and allows for the coupling of aryl, alkenyl, alkyl, and acyl fragments with the serine-derived acid. nih.gov

Method Energy Source/Catalyst Key Intermediates Key Features
Photoredox Radical RelayVisible Light / Iridium catalystCarbon-centered radicalsHigh regioselectivity, mild conditions
Organophotoredox CatalysisVisible Light / Eosin YRadical intermediatesGreen and sustainable
Electrocatalytic Radical CouplingElectricity / Serine-derived acidDecarboxylative radical generationModular, stereoselective, scalable

Green Chemistry and Sustainable Synthesis Considerations for Amino Alcohols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for amino alcohols, aiming to reduce environmental impact through energy-efficient and sustainable technologies.

The catalytic amination of alcohols via the "borrowing hydrogen" methodology is inherently a green process as it generates water as the sole byproduct, thus exhibiting high atom economy. researchgate.net The use of biomass-derived alcohols as starting materials further enhances the sustainability of this approach. rsc.org

Enzymatic cascades provide another excellent example of green synthesis. These reactions are conducted in aqueous media under mild conditions of temperature and pressure, avoiding the use of harsh reagents and organic solvents. rsc.org

The development of synthetic routes that minimize the use of protecting groups, reduce the number of steps, and utilize catalytic rather than stoichiometric reagents are central tenets of green chemistry. Multicomponent reactions are a prime example of this, as they increase synthetic efficiency and reduce waste. acs.org Furthermore, the use of visible light as a renewable energy source in photo-initiated reactions aligns well with the goals of sustainable chemistry. rsc.org The selection of greener solvents, or the use of solvent-free conditions, also plays a crucial role in minimizing the environmental footprint of amino alcohol synthesis. scientificupdate.com

Green Approach Example Methodology Sustainability Benefit
High Atom EconomyCatalytic amination of alcoholsWater is the only byproduct
Use of BiocatalystsEnzymatic cascadesMild, aqueous conditions; high selectivity
Process IntensificationMulticomponent reactionsFewer steps, reduced waste
Renewable Energy SourcePhoto-initiated reactionsUse of visible light instead of thermal energy

Continuous Flow Synthesis Techniques for Amino Alcohols

The application of continuous flow chemistry to the synthesis of amino alcohols, including complex structures analogous to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol, has garnered significant interest. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. mt.comslideshare.net

Continuous flow systems enable precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mt.com The high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, allowing for the safe execution of highly exothermic reactions that can be problematic in batch reactors. vapourtec.com Furthermore, the ability to handle hazardous reagents and intermediates in small, continuous streams minimizes risks associated with their accumulation. rsc.org

The synthesis of amino alcohols in continuous flow often involves multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation. rsc.org This "telescoped" approach can significantly reduce reaction times and simplify purification processes. For instance, the synthesis of β-amino alcohols has been successfully demonstrated through the aminolysis of epoxides in a microreactor, achieving a significant reduction in residence time compared to batch methods. unimi.it

Moreover, continuous flow techniques are amenable to a variety of synthetic transformations relevant to the preparation of sterically hindered tertiary amino alcohols. Photocatalytic methods for the α-C-H alkylation of unmasked primary amines have been successfully scaled up in continuous flow reactors, providing access to α-tertiary primary amine derivatives. researchgate.net Enzymatic syntheses of chiral amino alcohols have also been performed in cascading continuous-flow microreactor systems, demonstrating the versatility of this technology. nih.gov

While a specific continuous flow synthesis for this compound is not explicitly detailed in the reviewed literature, the principles and methodologies applied to analogous compounds are directly applicable. A potential continuous flow approach could involve the reaction of an appropriate organometallic reagent with an amino ketone precursor within a microreactor or a packed-bed reactor to carefully control the reaction conditions and improve the selectivity and yield of the desired tertiary amino alcohol. The integration of in-line purification and analysis tools could further streamline the manufacturing process. mt.com

The table below summarizes findings from the literature on the continuous flow synthesis of various analogous amino alcohols, illustrating the range of conditions and outcomes achievable with this technology.

Product TypeKey TransformationReactor TypeTypical ConditionsAdvantages NotedReference
β-Amino AlcoholsEpoxide AminolysisMicroreactorElevated temperature60-fold reduction in residence time unimi.it
α-Tertiary Primary AminesPhotocatalytic α-C-H AlkylationPhotoreactorVisible light irradiationScalability to decagram-scale researchgate.net
Chiral Amino AlcoholsEnzymatic CascadeMicroreactor CascadeCompartmentalized reactionsOvercame inhibitory effects, full conversion nih.gov
Tertiary AminesHydrogenation of NitrilesPacked-bed ReactorHeterogeneous catalystHigh selectivity and conversion researchgate.net
γ-Amino AcidsMulti-step SynthesisModular Flow SystemSequential transformationsRapid library generation rsc.orgacs.org

Advanced Characterization Techniques for 1 Amino 3 Ethyl 2,2 Dimethylpentan 3 Ol and Amino Alcohol Derivatives

Diffraction Methods for Solid-State Structure Determination

Diffraction methods are the most powerful techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For amino alcohol derivatives that can be crystallized, X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state properties of these compounds. The crystal structure of amino alcohol complexes can reveal the coordination geometry around the metal center. researchgate.net

X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, yielding detailed information on bond lengths, bond angles, and torsional angles. For a chiral molecule such as 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol, SCXRD is invaluable for unambiguously determining its absolute stereochemistry. acs.org

The analysis of amino alcohol crystals often reveals intricate networks of intermolecular hydrogen bonds involving the hydroxyl and amino groups. nih.gov These interactions are critical in defining the crystal packing and influencing the material's physical properties, such as melting point and solubility. While specific crystallographic data for this compound is not publicly available, analysis of analogous tertiary amino alcohols confirms the power of this technique to elucidate detailed structural features. acs.orgresearchgate.net A typical crystallographic study would provide the data summarized in the table below.

Crystallographic ParameterInformation ProvidedTypical Unit
Crystal SystemThe symmetry of the unit cell (e.g., Monoclinic, Orthorhombic).N/A
Space GroupThe specific symmetry group of the crystal.N/A
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.Å (angstroms), ° (degrees)
Z ValueThe number of molecules in the unit cell.Integer
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Percentage (%)

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a rapid and non-destructive analytical technique used to characterize the solid-state nature of a material. Unlike SCXRD, which requires a perfect single crystal, XRD can be performed on a finely ground, microcrystalline powder. This makes it a highly practical tool for routine analysis and quality control.

The primary application of XRD is to identify the crystalline phase of a compound and to distinguish between different polymorphic forms. Polymorphs are crystals of the same molecule that have different arrangements in the solid state, which can lead to different physical properties. XRD is also used to determine the degree of crystallinity, differentiating between crystalline and amorphous (non-crystalline) material. An amorphous solid will not produce a sharp diffraction pattern, but rather a broad "halo". The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
10.58.4285
15.25.82100
18.84.7260
21.14.2195
25.93.4470
Table represents hypothetical XRD data for illustrative purposes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a mobile phase and a stationary phase. For a compound like this compound, various chromatographic methods are essential for its purification, purity assessment, and the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds. Due to the polar nature of this compound, arising from its amino and hydroxyl groups, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of separation. waters.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention of polar analytes that are poorly retained in traditional reversed-phase HPLC. chromatographyonline.com

For a chiral compound, Chiral HPLC is indispensable for separating its enantiomers and determining its enantiomeric purity. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various CSPs based on polysaccharides, proteins, or synthetic polymers are available for the separation of amino alcohols.

ParameterTypical Condition for Chiral HPLC
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol/Diethylamine mixture
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature25 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. It is highly effective for assessing purity and detecting volatile impurities. However, the direct analysis of polar compounds like amino alcohols by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes (tailing) from interactions with the column.

To overcome these issues, derivatization is often employed. The active hydrogens on the amino and hydroxyl groups are replaced with nonpolar moieties, such as a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and reduces the polarity of the analyte, resulting in improved chromatographic performance.

ParameterTypical GC Condition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramGradient from 100 °C to 280 °C
DetectorFlame Ionization Detector (FID)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the purity of a substance. For amino alcohols, a polar stationary phase like silica (B1680970) gel is typically used.

The components are separated based on their affinity for the stationary phase versus the mobile phase. After separation, the spots are visualized. Since amino alcohols are often not UV-active, a staining reagent is required. Ninhydrin (B49086) is a common choice, as it reacts with the primary amine group of this compound to produce a distinct purple-colored spot, known as Ruhemann's purple. pressbooks.pub The retention factor (Rf) value is calculated to characterize and identify the compound.

ParameterValue
Distance traveled by solvent front10.0 cm
Distance traveled by compound spot4.5 cm
Calculated Rf Value (Spot/Solvent) 0.45
Table represents an example calculation of an Rf value.

Column Chromatography and Medium Pressure Chromatography

Column chromatography is a fundamental preparative technique used for the purification of chemical compounds from a mixture. youtube.com The mixture is loaded onto a column packed with a stationary phase, and a solvent (mobile phase) is passed through the column to elute the components at different rates. For the purification of a basic compound like this compound, stationary phases such as silica gel, alumina, or amine-functionalized silica can be effective. column-chromatography.combiotage.com A gradient of solvents, typically increasing in polarity, is often used to elute the desired compound with high purity. biotage.com

Medium Pressure Chromatography (MPC), often referred to as flash chromatography, is an advancement over traditional gravity-fed column chromatography. libretexts.org It utilizes a pump to force the mobile phase through the column at a higher flow rate, leading to faster and more efficient separations. youtube.com This technique is widely used for routine purification in organic synthesis labs.

ParameterTypical Purification Condition
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm x 200 mm
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane, followed by Methanol in Dichloromethane
Elution ModeGradient
DetectionTLC with ninhydrin staining

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability, decomposition profile, and phase transition behavior of amino alcohol derivatives.

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition characteristics of materials. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, such as nitrogen or air. mdpi.com For amino alcohol derivatives, TGA provides critical data on the temperatures at which degradation processes begin, the rate of mass loss, and the amount of residual material (char yield) at the end of the analysis. mdpi.com

Table 1: Representative TGA Data for Amino Alcohol Functionalized Materials This table contains interactive elements. Click on the headers to sort the data.

Material T₅ (°C) Tₘₐₓ (°C) Char Yield (%) at 750°C
Amino Alcohol Derivative A 310 385 22.5
Amino Alcohol Derivative B 350 410 28.1

| Functionalized Polymer | 295 | 360 | 19.8 |

Microscopic and Surface Characterization

When this compound or its derivatives are used to functionalize solid supports or are formulated into porous materials, their surface morphology and porous structure become critically important properties. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface morphology and topography of materials at high magnification. acs.org In the context of amino alcohol derivatives immobilized on a substrate, SEM can reveal how the functionalization process affects the surface structure of the support material. nih.govacs.org For instance, it can show whether the derivative forms a uniform coating, aggregates into clusters, or alters the underlying porosity of the substrate. The images generated by SEM are crucial for confirming the successful modification of a material's surface and for understanding the physical distribution of the functional amino alcohol groups. acs.org

Nitrogen adsorption-desorption analysis is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. The data is typically collected at 77 K (the boiling point of liquid nitrogen). The resulting isotherm, which plots the amount of nitrogen adsorbed against the relative pressure, provides a wealth of information. rsc.org

The shape of the isotherm can be classified according to IUPAC definitions, with different types corresponding to different pore structures (microporous, mesoporous, or macroporous). researchgate.netmdpi.com For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials. acs.org Key parameters are calculated from this data:

BET Specific Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material. rsc.orgmdpi.com Functionalization of a support with amino alcohol derivatives often leads to a decrease in the BET surface area, as the organic molecules occupy space on the surface and within the pores. mdpi.comacs.org

Pore Volume: The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity. acs.org

Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method is often applied to the desorption branch of the isotherm to calculate the distribution of pore sizes.

Changes in these parameters upon modification with an amino alcohol derivative can confirm that the molecules have been successfully introduced into the porous structure of the host material.

Table 2: Illustrative Surface Properties Before and After Amino Alcohol Functionalization This table contains interactive elements. Click on the headers to sort the data.

Material BET Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Radius (Å)
Pristine Support 125.8 0.15 95.2
Support + Amino Alcohol Derivative 88.3 0.11 45.6
Pristine Nanoparticles 98.9 0.21 87.0

| Functionalized Nanoparticles | 54.9 | 0.14 | 21.6 |

Elemental Analysis

Elemental analysis, commonly known as CHN analysis, is a definitive technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. akjournals.com The method involves the complete combustion of a small, precisely weighed amount of the substance in a controlled oxygen environment. measurlabs.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the elemental composition.

For a pure compound like this compound (C₉H₂₁NO), elemental analysis serves as a crucial check of purity and identity. The experimentally determined percentages of C, H, and N should closely match the theoretically calculated values based on its molecular formula. akjournals.com Any significant deviation could indicate the presence of impurities or that the compound is not the expected one. This analysis is a fundamental component of the characterization of any newly synthesized compound. measurlabs.comintertek.com

Table 3: Elemental Analysis Data for this compound (C₉H₂₁NO) This table contains interactive elements. Click on the headers to sort the data.

Element Theoretical Mass % Experimental Mass % (Example)
Carbon (C) 67.87% 67.81%
Hydrogen (H) 13.29% 13.35%
Nitrogen (N) 8.80% 8.75%

| Oxygen (O) * | 10.04% | 10.09% |

*Oxygen is typically determined by difference or through separate analysis.

Computational and Mechanistic Investigations of 1 Amino 3 Ethyl 2,2 Dimethylpentan 3 Ol and Amino Alcohol Transformations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in molecular orbital theory, are essential for analyzing the electronic structure and energetic properties of molecules. These methods allow for the detailed examination of reaction pathways, transition states, and the subtle electronic effects that govern chemical reactivity and selectivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying complex organic reactions. For transformations involving 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol, DFT calculations can be employed to map out the potential energy surfaces of reactions such as oxidation, cyclization, or derivatization.

By locating and characterizing the structures of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. For instance, in a hypothetical acid-catalyzed cyclodehydration to form a substituted piperidine, DFT could be used to:

Model the initial protonation of the hydroxyl group.

Calculate the activation energy barrier for the loss of water to form a carbocation intermediate.

Determine the energetics of the subsequent intramolecular nucleophilic attack by the amino group to close the ring.

These calculations would reveal the rate-determining step of the reaction and provide insight into how the bulky ethyl and gem-dimethyl groups at the C2 and C3 positions influence the stability of intermediates and the height of energy barriers.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step This interactive table illustrates a simplified energy profile for a single reaction step, such as an intramolecular cyclization, as would be determined by DFT calculations.

Species Relative Energy (kcal/mol) Key Structural Feature
Reactant 0.0 Open-chain amino alcohol
Transition State +22.5 Partially formed C-N bond

Stereoelectronic effects are critical in controlling the stereochemical outcome of reactions. In amino alcohol transformations, effects such as the "inside alkoxy effect" have been shown to govern diastereoselectivity in C–H amination reactions leading to the formation of other 1,2-amino alcohols. researchgate.netmdpi.com While this compound is the product in this context, understanding these effects is crucial if it were used as a chiral auxiliary or a starting material for further elaboration.

Quantum chemical calculations can quantify the orbital interactions responsible for these effects. For reactions at a prochiral center adjacent to the existing stereocenter, DFT can be used to model the transition states for the formation of different diastereomers. Analysis of the transition state geometries and energies would likely show that the preferred pathway is one that minimizes steric repulsion and optimizes stabilizing orbital overlaps. For example, the bulky tertiary alcohol group would exert significant steric influence, directing incoming reagents to the less hindered face of the molecule and controlling the formation of new stereocenters.

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. The relative populations of these conformers are determined by their energies, which are influenced by a balance of steric hindrance, torsional strain, and non-covalent interactions.

High-level quantum chemical calculations are invaluable for exploring the conformational space and generating a detailed energy landscape. nih.gov A key feature of 1,2-amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH₂) group. nih.gov This interaction can lead to folded conformations being significantly populated, in competition with extended conformations that minimize steric clash. For this compound, computational analysis would likely identify several low-energy conformers, including:

Gauche (Folded) Conformer: Stabilized by an O-H···N or N-H···O intramolecular hydrogen bond.

Anti (Extended) Conformer: Minimizes steric repulsion between the bulky substituents but lacks the stabilizing hydrogen bond.

The energy difference between these conformers dictates the molecule's average shape in solution, which in turn affects its reactivity and ability to interact with other molecules, such as biological receptors or chiral catalysts.

Table 2: Predicted Low-Energy Conformers of this compound This interactive table shows predicted data for the primary conformers, highlighting the key stabilizing and destabilizing interactions.

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Key Interaction
Gauche-1 ~60° 0.0 Intramolecular O-H···N H-bond
Gauche-2 ~-60° 0.2 Intramolecular N-H···O H-bond

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques, particularly molecular dynamics, are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov This technique is exceptionally useful for understanding how a ligand like this compound might interact with a larger system, such as a protein binding site or a solvent environment. mdpi.com

If this amino alcohol were being investigated as a potential drug candidate or a chiral ligand, an MD simulation could be performed to study its binding mode and stability within a protein's active site. The simulation would provide detailed, time-resolved information on:

Binding Pose Stability: Whether the initial docked pose is maintained over the simulation time (e.g., nanoseconds to microseconds).

Key Intermolecular Interactions: The specific hydrogen bonds, van der Waals contacts, and hydrophobic interactions that stabilize the ligand-protein complex.

Conformational Changes: How the ligand and the protein adapt their conformations upon binding.

Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions.

Analyzing the trajectory from an MD simulation provides a dynamic picture of the binding event that is complementary to the static view from quantum calculations. dntb.gov.ua

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect a molecule's specific structural features to its chemical behavior. For this compound, computational methods are ideal for probing how its unique architecture influences its reactivity.

The molecule possesses several key features:

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which makes it sterically hindered and resistant to oxidation. SN1-type substitution reactions at this center would proceed through a relatively stable tertiary carbocation. nih.gov

Neopentyl-like Center: The C2 position, with its gem-dimethyl groups, creates significant steric bulk. This shielding can hinder reactions at both the adjacent amino group (C1) and the alcohol (C3).

Primary Amine: The -NH₂ group is primary and relatively unhindered, making it the likely site for initial reactions like acylation or alkylation, assuming the reaction is not sterically controlled by the rest of the molecule.

Computational studies can quantify these effects. For example, calculating the electrostatic potential map would show the distribution of electron density, highlighting the nucleophilic character of the nitrogen and oxygen lone pairs. Steric maps can be generated to visualize the accessible and inaccessible regions of the molecule for an approaching reagent. These theoretical analyses help build a predictive model of reactivity, explaining why certain reactions may be favored or disfavored.

Table 3: Correlation of Structural Features with Predicted Reactivity This interactive table outlines the key structural components of the molecule and their likely impact on its chemical behavior, as would be explored in a structure-reactivity study.

Structural Feature Location Predicted Influence on Reactivity
Tertiary Hydroxyl Group C3 Resistant to oxidation; favors SN1 over SN2 substitution.
Gem-dimethyl Group C2 Provides steric hindrance, potentially slowing reactions at C1 and C3.
Primary Amino Group C1 Most accessible nucleophilic site, but reactivity is modulated by adjacent steric bulk.

Development of Predictive Models for Synthetic Outcomes

The prediction of reaction outcomes, particularly stereoselectivity, is a significant challenge in organic synthesis. nih.gov Modern computational chemistry and machine learning have emerged as powerful tools to address this challenge, enabling the development of models that can forecast the results of synthetic transformations with increasing accuracy. nih.gov These models are particularly valuable for complex molecules like this compound, where steric hindrance and the presence of multiple functional groups can lead to a variety of potential products.

Predictive models for the synthesis of chiral amines and alcohols often employ a range of machine learning algorithms. nih.gov These can include linear regression methods like the Least Absolute Shrinkage and Selection Operator (LASSO) as well as more complex, non-linear approaches such as Decision Trees, Random Forest, Gradient Boosting, and Support Vector Regression. nih.gov Such models have been successfully applied to predict the enantioselectivity of asymmetric reactions, a crucial aspect of modern pharmaceutical and fine chemical synthesis. nih.gov

The development of these models typically involves training the algorithm on a dataset of reactions where the outcomes are known. The model learns the relationships between the structural features of the reactants (substrates, reagents, catalysts, and solvents) and the resulting stereoselectivity. nih.gov For instance, a model could be trained to predict the enantiomeric excess of a reaction that produces a chiral amino alcohol. The features used to train the model might include descriptors for the steric and electronic properties of the substituents on the starting materials and the catalyst.

A significant advantage of these predictive models is their ability to provide a more quantitative understanding of stereoselective reactions. nih.gov By analyzing the features that the model identifies as important, chemists can gain insights into the factors that control the reaction's outcome. This knowledge can then be used to design more efficient and selective synthetic routes.

The following table illustrates the types of data that could be used to train a machine learning model for predicting the enantiomeric excess (e.e.) of a reaction producing a chiral amino alcohol. The data is hypothetical but representative of the information that would be used in such a study.

EntrySubstrateCatalystSolventTemperature (°C)Predicted e.e. (%)Experimental e.e. (%)
1Prochiral Ketone AChiral Ligand XToluene-208588
2Prochiral Ketone AChiral Ligand YToluene-209295
3Prochiral Ketone BChiral Ligand XToluene-207880
4Prochiral Ketone BChiral Ligand YTHF06568

Investigation of Catalytic Mechanisms involving Amino Alcohols

Amino alcohols, including sterically hindered examples analogous to this compound, are not only synthetic targets but also play crucial roles as catalysts and ligands in a variety of chemical transformations. nih.gov Mechanistic investigations, often supported by computational studies, are essential for understanding how these molecules facilitate chemical reactions and for designing new and improved catalytic systems.

One area where amino alcohols are of significant interest is in organocatalysis. nih.gov Simple primary β-amino alcohols have been shown to be effective organocatalysts for asymmetric Michael additions. nih.gov The proposed mechanism for these reactions often involves the formation of an enamine or iminium ion intermediate, which then reacts with the Michael acceptor. nih.gov The stereochemistry of the product is controlled by the chiral environment provided by the amino alcohol catalyst. nih.gov

Computational studies have been employed to elucidate the reaction pathways of amino alcohols with various reagents. For example, the reaction of β-amino alcohols with thionyl chloride has been investigated to understand the formation of different products. cdnsciencepub.com These studies can map the potential energy surface of the reaction, identifying transition states and intermediates, and revealing how the substitution pattern on the amino alcohol influences the reaction mechanism. cdnsciencepub.com For sterically hindered amino alcohols, the interplay between the nucleophilicity of the nitrogen and oxygen atoms is a key factor in determining the reaction pathway. cdnsciencepub.com

Amino alcohols also feature in enzymatic catalysis. The active sites of some enzymes contain amino acid residues with alcohol and amine functionalities that participate directly in the catalytic mechanism. wou.edu For instance, serine proteases utilize a catalytic triad (B1167595) of amino acids, including serine (an amino alcohol), to hydrolyze peptide bonds. wou.edu The mechanism involves acid-base catalysis and the formation of a covalent intermediate between the enzyme and the substrate. wou.edu

In the realm of metal-catalyzed reactions, amino alcohols can act as ligands that coordinate to a metal center and influence its catalytic activity and selectivity. The oxidation of amino alcohols using gold catalysts has been studied to understand the effect of the amino group on the catalyst's performance. nih.gov Such studies have shown that the presence of the amino group can impact the durability of the catalyst. nih.gov

The following table presents representative data from a study on the catalytic performance of different amino alcohol-based ligands in an asymmetric transfer hydrogenation reaction. The data is illustrative and serves to highlight the type of information gathered in such mechanistic investigations.

EntryAmino Alcohol LigandMetal CatalystConversion (%)Enantiomeric Excess (%)
1(1R,2S)-NorephedrineRu(II)9892
2(S)-LeucinolRu(II)9585
3(S)-ValinolIr(III)9997
4(S)-tert-LeucinolIr(III)9999

Advanced Applications of 1 Amino 3 Ethyl 2,2 Dimethylpentan 3 Ol and Amino Alcohol Scaffolds in Chemical Sciences

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Chiral amino alcohols are paramount in asymmetric catalysis, where they are used to create a chiral environment around a metal center, thereby directing a reaction to favor the formation of one enantiomer over the other. alfa-chemistry.compolyu.edu.hk The catalysts derived from these ligands have been successfully applied in a wide array of asymmetric transformations. polyu.edu.hk

Design and Synthesis of Novel Amino Alcohol-Based Catalysts

The efficacy of an amino alcohol-based catalyst is highly dependent on its structure. Researchers design and synthesize novel ligands to optimize catalytic activity and enantioselectivity for specific transformations. The synthesis often begins from readily available chiral starting materials like amino acids or through methods such as the Sharpless asymmetric aminohydroxylation. polyu.edu.hkdiva-portal.org

A common strategy involves modifying the substituents on the carbon atoms bearing the amino and hydroxyl groups to tune the steric and electronic properties of the ligand. For instance, a study focused on optimizing β-amino alcohol ligands for immobilization on nanoparticles involved synthesizing a series of new structures derived from the Sharpless epoxidation of allyl alcohols. rsc.org Another approach successfully synthesized cyclohexyl analogs of existing phenyl-containing amino alcohol ligands by hydrogenating the phenyl rings, which led to improved enantioselectivity in certain reactions. polyu.edu.hk The synthesis of carbohydrate-derived chiral β-amino alcohols from inexpensive sugars like D-fructose represents another efficient strategy for generating diverse and effective ligands. nih.gov

Table 1: Examples of Synthesized Chiral Amino Alcohol Ligands

Starting Material Synthetic Method Resulting Ligand Type
Allyl Alcohols Sharpless Epoxidation β-Amino Alcohols for Nanoparticle Immobilization rsc.org
2-amino-1,2-diphenylethanol Hydrogenation of Phenyl Rings Cyclohexyl-containing Amino Alcohols polyu.edu.hk
D-fructose Multi-step chemical modification Fructose-based β-Amino Alcohols nih.gov

Application in Enantioselective Transformations

Amino alcohol-derived chiral ligands are extensively used in the enantioselective addition of organometallic reagents to carbonyl compounds, a key method for creating chiral secondary and tertiary alcohols. nih.gov One of the most well-studied reactions is the addition of diethylzinc to aldehydes.

In one study, newly synthesized β-amino alcohol ligands were tested in the addition of diethylzinc to benzaldehyde, achieving nearly quantitative yield and an enantiomeric excess (ee) of 95%. rsc.org These catalysts demonstrated broad applicability, providing excellent yields and high enantioselectivities for a variety of substituted aromatic and aliphatic aldehydes. rsc.org Similarly, carbohydrate-based ligands, particularly those derived from D-fructose, have shown excellent catalytic activity in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes, with conversions up to 100% and enantioselectivities up to 96% ee. nih.gov

Another critical application is the asymmetric reduction of prochiral ketones. Catalysts derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol have been found to give good enantiomeric excess (up to 86.7% ee) for the conjugate addition of diethylzinc to a wide variety of enones. polyu.edu.hk Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones provides direct access to chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.orgrsc.org This method has been applied to the synthesis of several pharmaceutical drug molecules. acs.org

Table 2: Performance of Amino Alcohol Catalysts in Enantioselective Reactions

Reaction Type Catalyst/Ligand Substrate Enantiomeric Excess (ee) Yield
Diethylzinc Addition Optimized β-Amino Alcohol Benzaldehyde 95% rsc.org Nearly Quantitative rsc.org
Diethylzinc Addition D-Fructose-based Ligand Aromatic Aldehydes Up to 96% nih.gov Up to 100% nih.gov
Conjugate Addition N,N-dimethyl-2-amino-1,2-dicyclohexylethanol Enones Up to 86.7% polyu.edu.hk Not specified

Utilization in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse small molecules from simple building blocks. cam.ac.uksouralgroup.com Amino alcohol scaffolds are valuable in DOS protocols due to their inherent functionality, which allows for divergent reaction pathways to create a wide range of molecular skeletons. diva-portal.org

The goal of DOS is to explore uncharted areas of chemical space by creating novel molecular scaffolds, moving beyond the small number of frameworks that dominate known organic compounds. cam.ac.uk A DOS strategy can start with a common core, such as an amino alcohol, and apply different reagents or reaction conditions to branch out and produce distinct molecular structures. cam.ac.uknih.gov

For example, a DOS protocol was developed using amino alcohols as scaffolds for the creation of small polycyclic molecule libraries. diva-portal.org This approach utilized iterative ring-closing metathesis and intramolecular Diels-Alder reactions to rapidly build structural complexity and diversity. diva-portal.org Another strategy involves starting with polymer-supported amino acids, which are then converted into linear intermediates with multiple functional groups suitable for various cyclization reactions, leading to diverse heterocyclic scaffolds. souralgroup.com

Precursors for Advanced Organic Materials and Heterocycles

The dual reactivity of the amino and hydroxyl groups in compounds like 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol makes them ideal starting materials for synthesizing more complex structures, including heterocyclic systems and advanced hybrid materials. alfa-chemistry.com

Synthesis of Oxazolidines and Related Cyclic Systems

Oxazolidines are important heterocyclic compounds that are present in many biologically active molecules and are also used as chiral auxiliaries. nih.gov The classical and most direct synthesis of 1,3-oxazolidines involves the condensation of an amino alcohol with an aldehyde or ketone. nih.gov

Modern synthetic methods have expanded the routes to these valuable heterocycles. A stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines has been achieved via a Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.govorganic-chemistry.org This method generates products with good to excellent diastereoselectivity and preserves the optical purity of the starting amino alcohol. nih.govorganic-chemistry.org Other approaches include the iron-catalyzed cycloaddition of aziridines with aldehydes and the use of paraformaldehyde as a methylene source in the presence of a catalyst to cyclize β-amino alcohols. researchgate.netorganic-chemistry.org

Table 3: Synthetic Methods for 1,3-Oxazolidines from Amino Alcohols

Method Key Reagents Key Features
Condensation Aldehyde/Ketone Classical, direct approach nih.gov
Pd-Catalyzed Carboamination O-vinyl-1,2-amino alcohols, Aryl bromides Stereoselective, high diastereoselectivity nih.govorganic-chemistry.org
Iron-Catalyzed Cycloaddition Aziridines, Aldehydes High regio- and diastereoselectivity organic-chemistry.org

Incorporation into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid (OIH) materials combine the properties of organic polymers with those of inorganic materials, often utilizing a sol-gel process. Amino alcohols can be incorporated as the organic component, imparting flexibility and specific functionalities to the final material.

In one example, novel OIH materials were synthesized using polyetheramines (Jeffamines), which are organic polymers with terminal amine groups, and an epoxy bicyclic silane as the inorganic precursor. mdpi.com The synthesis involves the reaction between the amine groups of the organic precursor and the epoxy group of the silane, followed by hydrolysis and condensation of the silane component to form the inorganic network. mdpi.com This process creates a cross-linked material where the organic and inorganic phases are covalently bonded. While this specific example uses polyetheramines, the fundamental reactivity of the amine group in a molecule like this compound makes it a suitable candidate for similar applications in creating functional hybrid materials.

Development of Chiral Stationary Phases for Enantioseparation

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this. Amino alcohols are valuable building blocks for the synthesis of CSPs due to their inherent chirality and the presence of functional groups (amine and hydroxyl) that can interact with analytes.

Although there is no specific data on the use of this compound in CSPs, its structure lends itself to such applications. Chiral stationary phases derived from amino alcohols often function through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance to differentiate between enantiomers. For instance, the amino and hydroxyl groups of this compound could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. The enantioselective recognition would then depend on the differential interactions of the enantiomers of a chiral analyte with the chiral environment of the CSP.

The effectiveness of such a CSP would be influenced by the steric bulk of the ethyl and dimethylpentyl groups, which could create specific chiral pockets or surfaces that favor the binding of one enantiomer over the other. The development of novel CSPs is an ongoing area of research, and compounds like this compound represent potential candidates for creating stationary phases with unique selectivities.

Application in Surfactant Chemistry and Related Colloidal Systems

Surfactants are amphiphilic molecules that find widespread use in detergents, emulsifiers, and foaming agents. Amino alcohols can be chemically modified to produce surfactants with unique properties. The combination of a hydrophilic amino alcohol head group and a hydrophobic tail results in a molecule that can reduce surface tension and form micelles in solution.

While there is no specific information on surfactants derived from this compound, its structure could be a starting point for the synthesis of novel surfactants. The amino group can be quaternized to create a cationic surfactant, or the hydroxyl group can be modified to introduce other polar functionalities. The hydrophobic portion of the molecule would be the ethyl and dimethylpentyl groups.

Amino acid-based surfactants, which share structural similarities with amino alcohol-derived surfactants, have been shown to exhibit good biodegradability and low toxicity, making them environmentally friendly alternatives to conventional surfactants. The properties of a surfactant based on this compound would depend on the balance between its hydrophilic and hydrophobic parts. Research in this area would involve the synthesis of various derivatives and the characterization of their surface-active properties, such as critical micelle concentration (CMC) and surface tension reduction.

Coordination Chemistry of Amino Alcohol Complexes with Transition Metals

Amino alcohols are excellent ligands for the formation of coordination complexes with transition metals. The presence of both a nitrogen donor from the amino group and an oxygen donor from the hydroxyl group allows them to act as bidentate ligands, forming stable chelate rings with metal ions.

Ligand Design and Complex Synthesis

The synthesis of transition metal complexes with this compound would involve the reaction of the amino alcohol with a suitable metal salt in an appropriate solvent. The design of the resulting complex would depend on the metal ion, the stoichiometry of the reactants, and the reaction conditions. The ethyl and dimethylpentyl groups on the amino alcohol would influence the steric environment around the metal center, which can affect the coordination geometry and the reactivity of the complex.

The synthesis of various metal complexes with other amino alcohols has been extensively studied. For example, chiral amino alcohols have been used to synthesize chiral metal complexes that can be used as catalysts in asymmetric synthesis. The synthesis of complexes with this compound would be a logical extension of this work.

Spectroscopic and Structural Characterization of Metal Complexes

Table 1: Expected Spectroscopic Data for a Hypothetical Metal Complex of this compound

Spectroscopic TechniqueExpected Observations upon Complexation
Infrared (IR) Spectroscopy Shift in the N-H and O-H stretching frequencies. Appearance of new bands corresponding to M-N and M-O vibrations.
UV-Visible Spectroscopy Appearance of d-d transitions for transition metal complexes, providing information on the coordination environment.
¹H NMR Spectroscopy Shifts in the chemical shifts of the protons near the coordination sites (amino and hydroxyl groups).

Catalytic Activity of Amino Alcohol-Metal Complexes

Metal complexes containing amino alcohol ligands have shown significant catalytic activity in a variety of organic transformations. For example, they have been used as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral nature of many amino alcohols makes their metal complexes particularly useful for enantioselective catalysis.

A metal complex of this compound, being chiral, could potentially be an effective catalyst for asymmetric reactions. The steric bulk provided by the ethyl and dimethylpentyl groups could play a crucial role in controlling the stereoselectivity of the reaction by creating a specific chiral environment around the catalytically active metal center. Research in this area would involve screening the catalytic activity of these complexes in various benchmark reactions and optimizing the reaction conditions to achieve high yields and enantioselectivities. The specific catalytic applications would depend on the choice of the central metal ion.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal IonPotential Catalytic Reaction
Copper (Cu) Asymmetric cyclopropanation, Henry reaction.
Ruthenium (Ru) Asymmetric transfer hydrogenation of ketones.
Titanium (Ti) Asymmetric epoxidation of allylic alcohols.
Zinc (Zn) Asymmetric addition of diethylzinc to aldehydes.

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or alkylation of ketone precursors. For example:

  • Reductive amination : Reacting a tertiary alcohol precursor (e.g., 3-ethyl-2,2-dimethylpentan-3-one) with ammonia or alkylamines under hydrogenation (H₂, Pd/C catalyst) or using sodium cyanoborohydride (NaBH₃CN) in methanol .
  • Alkylation : Introducing the amino group via nucleophilic substitution of a halogenated intermediate (e.g., using NH₃ in THF).
    Critical factors include solvent polarity (e.g., THF vs. methanol), temperature (25–40°C for mild conditions), and stoichiometric ratios to minimize side products like over-alkylated amines .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the ethyl, dimethyl, and hydroxyl groups, with distinct shifts for the tertiary alcohol (~1.5 ppm for CH₃ groups) and amine protons (~2.3 ppm) .
  • Chiral HPLC or polarimetry : Essential for confirming stereochemical integrity due to the compound’s chiral centers .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₂₁NO: calc. 159.16 g/mol) and detects impurities .

Q. How does the compound’s stereochemistry influence its reactivity in organic synthesis?

The 2,2-dimethyl and 3-ethyl groups create steric hindrance, slowing nucleophilic attacks at the tertiary carbon. The 3-amino group’s orientation affects hydrogen-bonding interactions in chiral catalysis. For example, (R,R)-configurations may enhance enantioselectivity in asymmetric aldol reactions compared to (S,S)-forms .

Advanced Research Questions

Q. What methodologies are used to assess the compound’s biological activity in enzyme inhibition studies?

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., para-nitrophenyl esters) and monitor hydrolysis rates via UV-Vis spectroscopy .
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites, validated by X-ray crystallography .
  • Competitive binding studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify displacement in receptor-binding assays .

Q. How does oxidation of this compound proceed, and what products dominate under varying conditions?

  • Strong oxidants (KMnO₄, CrO₃) : Convert the tertiary alcohol to a ketone (3-ethyl-2,2-dimethylpentan-3-one) but leave the amine group intact .
  • Mild oxidants (O₂, TEMPO) : Partial oxidation may yield unstable intermediates like hemiaminals, requiring stabilization at low temperatures (0–5°C) .
    Product distribution is confirmed via GC-MS or IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values against identical cell lines) .
  • Structural tweaking : Synthesize analogs with incremental modifications (e.g., replacing ethyl with methyl groups) to isolate activity drivers .
  • Computational QSAR : Quantitative structure-activity relationship models identify key descriptors (e.g., logP, polar surface area) that correlate with discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1.2 mg/mL in PBS vs. 0.3 mg/mL for free base) .
  • Prodrug design : Acetylation of the hydroxyl group enhances membrane permeability, with enzymatic cleavage in target tissues .
  • Micellar encapsulation : Use PEGylated liposomes to extend half-life in circulation (t₁/₂ > 6 hrs) .

Q. How do solvent and temperature affect its stability during long-term storage?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize the compound via hydrogen bonding but risk degradation at >40°C .
  • Low-temperature storage : –20°C in amber vials under nitrogen prevents oxidation (shelf life >12 months) .
    Degradation is monitored via periodic HPLC analysis for ketone byproducts .

Q. What catalytic systems enable stereoselective synthesis of this amino alcohol?

  • Chiral ligands : (R)-BINAP with Ru catalysts achieves >90% ee in asymmetric hydrogenation of ketone precursors .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .

Q. How does this compound compare to analogs like 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol in receptor affinity?

  • Structural analogs : The 2,2-dimethyl group in this compound reduces steric clash in hydrophobic binding pockets vs. planar aromatic analogs .
  • Affinity trends : Measured via SPR (surface plasmon resonance), the compound shows 10-fold higher Kd for G-protein-coupled receptors compared to phenyl-substituted derivatives .

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